molecular formula C23H24BrN3O4 B11316409 5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11316409
M. Wt: 486.4 g/mol
InChI Key: DIMVKQLSNGZYSP-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the methoxyphenyl and morpholinyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Formation of the carboxamide group: This can be done by reacting the intermediate compound with a suitable amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.

    Substitution: The bromophenyl group is a potential site for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst may be used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The oxazole ring and the substituent groups could play a crucial role in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromophenyl group in 5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C23H24BrN3O4

Molecular Weight

486.4 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H24BrN3O4/c1-29-19-8-4-16(5-9-19)21(27-10-12-30-13-11-27)15-25-23(28)20-14-22(31-26-20)17-2-6-18(24)7-3-17/h2-9,14,21H,10-13,15H2,1H3,(H,25,28)

InChI Key

DIMVKQLSNGZYSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br)N4CCOCC4

Origin of Product

United States

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